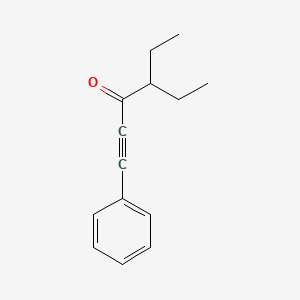

4-Ethyl-1-phenylhex-1-yn-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918638-73-0 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

4-ethyl-1-phenylhex-1-yn-3-one |

InChI |

InChI=1S/C14H16O/c1-3-13(4-2)14(15)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4H2,1-2H3 |

InChI Key |

FRLKLTNXFKDWIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 Ethyl 1 Phenylhex 1 Yn 3 One

Mechanistic Pathways in Transition Metal-Catalyzed Transformations of Enynones

Transition metal catalysis offers a powerful tool for the transformation of enynones like 4-Ethyl-1-phenylhex-1-yn-3-one into complex molecular architectures. The specific mechanistic pathway is often highly dependent on the choice of metal catalyst, leading to diverse and sometimes unexpected products.

Metal-Dependent Reaction Pathways in Enynone-Alkene Reactions

Systematic studies on the reactions of enynals and enynones with alkenes have revealed that the course of the reaction is significantly influenced by the transition metal catalyst employed. nih.govacs.org Two distinct metal-dependent pathways have been identified, leading to the formation of either 1,2-dihydronaphthalene (B1214177) (1,2-DHN) derivatives or cyclic o-quinodimethanes (o-QDMs). nih.govacs.org

The precise mechanism for these transformations involves the coordination of the enynone and alkene to the metal center, followed by a series of insertion and rearrangement steps. The nature of the metal (e.g., palladium, rhodium, nickel) and its ligand sphere dictates the regioselectivity and stereoselectivity of these steps, ultimately determining which of the two major product classes is formed.

Cyclization and Annulation Mechanisms (e.g., [3+2+2]-cycloadditions)

Enynones are excellent substrates for various cycloaddition and annulation reactions, which allow for the rapid construction of cyclic and polycyclic systems. One notable example is the [3+2] cycloaddition, a powerful method for synthesizing five-membered rings. The mechanism of these reactions can proceed through different intermediates depending on the reaction conditions and the nature of the reactants. For instance, the oxidation of enones with a Cu(II) complex can lead to the formation of γ-enone radical intermediates, which then undergo a regioselective [3+2] cycloaddition to furnish highly functionalized cyclopentenes. researchgate.net

Another important class of reactions is the higher-order cycloadditions, such as [3+2+2]-cycloadditions. While the specific mechanism for this compound in a [3+2+2] cycloaddition is not detailed in the provided search results, the general principle involves the coordination of the enynone and other unsaturated partners (like an alkene and an alkyne) to a metal catalyst. The catalyst then orchestrates a cascade of bond-forming events to construct the seven-membered ring system characteristic of this type of reaction.

Cross-Coupling Reaction Mechanisms

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org Alkynones, including this compound, can participate in various cross-coupling reactions. The general mechanism for many metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

In a typical palladium-catalyzed cycle, the active Pd(0) catalyst undergoes oxidative addition with an organic halide. libretexts.org This is followed by transmetalation, where an organoboron compound (in the case of Suzuki coupling) transfers its organic group to the palladium center. libretexts.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org While the fundamental steps are often similar, the specific nature of the substrates and reaction conditions can lead to variations in the mechanism. nih.govrsc.org

Nucleophilic Additions to the Enynone Core

The electron-deficient nature of the enynone system in this compound makes it susceptible to attack by nucleophiles. These additions can occur at either the carbonyl carbon, the β-carbon (Michael addition), or the α-carbon of the alkynyl group.

Michael Addition Reactions with Alkynones

The Michael addition, or conjugate addition, is a widely used reaction for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com In the context of alkynones, a nucleophile adds to the β-carbon of the α,β-unsaturated system. The reaction is typically initiated by the deprotonation of a Michael donor (the nucleophile) by a base to form a carbanion or enolate. byjus.comslideshare.net This nucleophile then attacks the electrophilic β-carbon of the alkynone (the Michael acceptor). masterorganicchemistry.comlibretexts.org The resulting enolate intermediate is then protonated to yield the final 1,4-addition product. wikipedia.orgslideshare.net

The mechanism is driven by the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com A variety of nucleophiles can be employed in Michael additions, including enolates, organocuprates, thiols, and amines. masterorganicchemistry.com

| Step | Description |

| 1. Deprotonation | A base removes a proton from the Michael donor to generate a nucleophilic enolate or carbanion. byjus.comslideshare.net |

| 2. Nucleophilic Attack | The nucleophile adds to the β-carbon of the α,β-unsaturated alkynone. masterorganicchemistry.comlibretexts.org |

| 3. Protonation | The resulting enolate intermediate is protonated by a proton source (e.g., the protonated base or solvent) to give the final product. wikipedia.org |

Alpha-Addition of Alcohols to Alkynones

While Michael additions to the β-position are common, nucleophilic attack can also occur at the α-carbon of the alkynyl group, particularly with certain nucleophiles and under specific conditions. The addition of alcohols to the alkynyl group of an enynone system is analogous to the formation of hemiacetals and acetals from aldehydes and ketones. libretexts.orgyoutube.com

In the presence of an acid catalyst, the carbonyl oxygen of the enynone can be protonated, increasing the electrophilicity of the conjugated system. pressbooks.pub An alcohol molecule, acting as a nucleophile, can then attack the α-carbon of the alkyne. This is followed by proton transfer and tautomerization to yield an enol ether or a related adduct. The reaction is typically reversible, and the position of the equilibrium can be influenced by the reaction conditions. libretexts.org

| Step | Description |

| 1. Protonation | An acid catalyst protonates the carbonyl oxygen, activating the enynone system. pressbooks.pub |

| 2. Nucleophilic Attack | An alcohol molecule attacks the electrophilic α-carbon of the alkyne. |

| 3. Proton Transfer & Tautomerization | A series of proton transfers and tautomerization leads to the final product. |

Base-Mediated Difunctionalization Mechanisms

No studies detailing the base-mediated difunctionalization of this compound were found. Research on other alkynyl ketones suggests that such reactions can proceed through various pathways, often involving initial nucleophilic attack at the carbonyl carbon or conjugate addition to the alkyne, facilitated by a base. The specific mechanistic route is highly dependent on the substrate, the nucleophile, the base used, and the reaction conditions. Without experimental or computational data for this compound, any proposed mechanism would be purely speculative.

Radical and Carbene Intermediates in Enynone Reactivity

There is no specific information available concerning the involvement of radical and carbene intermediates in the reactivity of this compound. In the broader context of enynone chemistry, these reactive intermediates are known to play a role in various transformations. For instance, radical additions to the carbon-carbon triple bond of ynones are a known method for the synthesis of complex cyclic structures. Similarly, carbene intermediates, often generated from diazo compounds, can react with enynones to form cyclopropanes or engage in other cycloaddition or insertion reactions. However, no documents were found that specifically investigate these pathways for this compound.

Reaction Kinetics and Thermodynamic Considerations

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed sources. Such studies would require experimental measurements of reaction rates under various conditions (e.g., temperature, concentration) to determine rate laws, activation energies, and other kinetic parameters. Thermodynamic studies would involve measuring or calculating the enthalpy and entropy changes for reactions to determine their feasibility and equilibrium positions. This level of detailed investigation has not been published for this compound.

Advanced Spectroscopic and Characterization Techniques in 4 Ethyl 1 Phenylhex 1 Yn 3 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms in 4-Ethyl-1-phenylhex-1-yn-3-one can be determined.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The phenyl group protons, due to the deshielding effect of the aromatic ring current, would appear in the downfield region, typically between 7.3 and 7.5 ppm. The protons of the ethyl and propyl groups would exhibit characteristic splitting patterns. The methine proton (CH) adjacent to the carbonyl group and the ethyl group would likely appear as a multiplet. The methylene protons (CH₂) of the ethyl and propyl groups will show quartet and triplet patterns, respectively, due to coupling with adjacent methyl protons. The terminal methyl protons (CH₃) of both the ethyl and propyl groups would appear as triplets in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl-H | 7.3 - 7.5 | Multiplet |

| -CH(Et)- | 2.7 - 2.9 | Multiplet |

| -CH₂(Et)- | 1.6 - 1.8 | Quartet |

| -CH₃(Et)- | 0.9 - 1.1 | Triplet |

| -CH₂(Pr)- | 2.4 - 2.6 | Triplet |

| -CH₂(Pr)- | 1.5 - 1.7 | Sextet |

| -CH₃(Pr)- | 0.8 - 1.0 | Triplet |

Note: These are predicted values based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) is expected to be the most deshielded, appearing significantly downfield in the range of 185-220 ppm. The alkynyl carbons (C≡C) typically resonate in the region of 70-110 ppm. The carbons of the phenyl ring would show signals between 120 and 140 ppm. The aliphatic carbons of the ethyl and propyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| C≡C-Ph | 85 - 95 |

| C≡C-CO | 90 - 100 |

| Phenyl C (quaternary) | 130 - 135 |

| Phenyl CH | 128 - 132 |

| -CH(Et)- | 45 - 55 |

| -CH₂(Et)- | 25 - 35 |

| -CH₃(Et)- | 10 - 15 |

| -CH₂(Pr)- | 40 - 50 |

| -CH₂(Pr)- | 15 - 25 |

| -CH₃(Pr)- | 10 - 15 |

Note: These are predicted values based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the proton networks within the ethyl and propyl chains and confirm their attachment to the chiral center.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon triple bond, and the aromatic ring. The conjugation of the carbonyl group with the alkyne is expected to lower the frequency of the C=O stretching vibration.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | 1660 - 1685 | Strong |

| C≡C (internal alkyne) | 2190 - 2260 | Medium to Weak |

| C-H (sp³, aliphatic) | 2850 - 3000 | Medium to Strong |

| C-H (sp², aromatic) | 3000 - 3100 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

Note: These are predicted values based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

The molecular formula of this compound is C₁₄H₁₆O. Its molecular weight can be calculated based on the atomic masses of its constituent elements.

Common fragmentation pathways for a molecule of this type would involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). This could lead to the formation of a benzoyl cation (C₆H₅CO⁺) or other characteristic fragment ions. The loss of the ethyl or propyl group as a radical is also a likely fragmentation pathway.

Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (mass-to-charge ratio) |

| [C₁₄H₁₆O]⁺ (Molecular Ion) | 200.12 |

| [C₆H₅CO]⁺ (Benzoyl cation) | 105.03 |

| [C₆H₅C≡C]⁺ | 101.04 |

| [C₆H₅]⁺ (Phenyl cation) | 77.04 |

Note: The m/z values are calculated based on the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision (typically to four or more decimal places). This enables the unambiguous determination of the molecular formula by distinguishing it from other possible formulas that have the same nominal mass. For this compound (C₁₄H₁₆O), the calculated exact mass is 200.120115 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

Electrospray Ionization Time-of-Flight (ESI-TOF)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful technique for the accurate mass determination of organic molecules, providing crucial confirmation of the elemental composition. In the analysis of this compound, this soft ionization technique is typically used to generate the protonated molecular ion, [M+H]⁺.

The high resolution of the TOF analyzer allows for the precise measurement of the mass-to-charge ratio (m/z) of this ion. For this compound (C₁₄H₁₆O), the theoretical exact mass of the neutral molecule is 200.1201 g/mol . The expected m/z for the protonated molecule [C₁₄H₁₇O]⁺ would be approximately 201.1279. The experimentally observed value from ESI-TOF analysis is compared against this theoretical value, with a minimal mass error (typically in the parts-per-million range) providing strong evidence for the correct molecular formula.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is fragmented. While ESI is a soft ionization method that typically results in minimal fragmentation, collision-induced dissociation (CID) can be employed. Theoretical calculations and studies on similar α,β-unsaturated aromatic ketones suggest that protonation likely occurs at the carbonyl oxygen. nih.gov Fragmentation might then proceed via characteristic pathways, including cleavage adjacent to the carbonyl group.

Table 1: Representative ESI-TOF Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [C₁₄H₁₆O+H]⁺ | 201.1279 | 201.1275 | -2.0 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and for the assessment of its chemical and stereochemical purity.

As this compound possesses a chiral center at the C4 position, determining the enantiomeric excess (e.e.) of a synthesized sample is critical, particularly in the context of asymmetric synthesis. rsc.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis. phenomenex.comuhplcs.com

The separation of enantiomers is achieved through their differential interactions with the chiral stationary phase. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly effective for resolving the enantiomers of ketones and related compounds. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomer peaks. nih.gov

The enantiomeric excess is calculated from the integrated areas of the two peaks in the chromatogram. For example, if the area of the major enantiomer is A₁ and the area of the minor enantiomer is A₂, the e.e. is calculated as: e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100

Table 2: Example HPLC Conditions and Results for Enantiomeric Excess Analysis

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.8 min |

| Calculated Enantiomeric Excess | 95% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for assessing the purity of volatile compounds and providing structural information through mass spectral fragmentation patterns. For this compound, GC separates the compound from any volatile impurities or reaction byproducts before it enters the mass spectrometer.

Upon entering the mass spectrometer, the molecules are typically ionized by electron impact (EI), a high-energy process that causes extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of ketones is well-characterized and often involves α-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. openstax.orgyoutube.com

For this compound, two primary α-cleavage pathways are expected:

Cleavage between the carbonyl group and the phenylalkynyl moiety, potentially leading to a [C₆H₅C≡C-CO]⁺ ion (m/z 129) and a C₄H₉ radical.

Cleavage between the carbonyl group and the chiral ethyl-butyl group, leading to a [CH₃CH₂(CH)CH₂CH₃]⁺ fragment and a phenylacetylenic radical. A more favorable fragmentation would likely result in a resonance-stabilized acylium ion.

The fragmentation pattern for aromatic ketones can also involve cleavages related to the phenyl group. nih.govacs.org The molecular ion peak (M⁺), corresponding to the mass of the neutral molecule (m/z 200), may also be observed, although its intensity can vary depending on the stability of the molecule under EI conditions.

Table 3: Hypothetical Major Fragments in the GC-MS (EI) Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₄H₁₆O]⁺˙ | Molecular Ion |

| 171 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 129 | [C₆H₅C≡C-CO]⁺ | α-cleavage |

| 105 | [C₆H₅CO]⁺ | Rearrangement and cleavage |

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography provides unambiguous proof of its molecular structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and revealing conformational details such as bond lengths, bond angles, and torsion angles.

For a chiral molecule, X-ray crystallography performed on a crystal grown from an enantiomerically pure sample can determine the absolute configuration of the stereocenter. This is a definitive method for assigning the R or S configuration. The analysis of the crystal packing also reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the macroscopic properties of the solid material. Although obtaining crystals suitable for X-ray diffraction can be challenging, the resulting structural data is unparalleled in its detail and accuracy.

Table 4: Representative Crystallographic Data Parameters for an Organic Molecule

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Density derived from crystallographic data |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Theoretical and Computational Chemistry Studies of 4 Ethyl 1 Phenylhex 1 Yn 3 One

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Transition State Analysis and Reaction Pathways

A search of scientific databases yields no specific transition state analyses or computed reaction pathways for transformations involving 4-Ethyl-1-phenylhex-1-yn-3-one. While DFT is a powerful tool for such investigations in related enynone compounds, this specific molecule has not been a documented subject of such research.

Energetic Profiles of Enynone Transformations

Similarly, the energetic profiles for potential transformations of this compound have not been reported in the scientific literature. Data on the relative energies of reactants, transition states, intermediates, and products, which are crucial for understanding reaction feasibility and kinetics, are not available for this compound.

Molecular Modeling and Dynamics Simulations

No molecular modeling or molecular dynamics simulation studies for this compound have been found in the existing literature. Such studies would provide valuable insights into the conformational landscape, solvent effects, and dynamic behavior of the molecule, but this area remains uninvestigated.

Quantum Chemical Analysis of Electronic Structure

A detailed quantum chemical analysis of the electronic structure of this compound is not present in published research. Information regarding its molecular orbitals, charge distribution, and other electronic properties, which could be determined through quantum chemical calculations, has not been documented.

Prediction of Reactivity and Selectivity Parameters

There are no theoretical studies that predict the reactivity and selectivity parameters for this compound. Computational methods are often employed to forecast how a molecule will react and the likely outcome of those reactions, but such predictions have not been made for this specific enynone.

Transformations and Synthetic Applications of 4 Ethyl 1 Phenylhex 1 Yn 3 One

Role as a Key Intermediate in Complex Molecule Synthesis

The chemical architecture of 4-ethyl-1-phenylhex-1-yn-3-one, possessing both electrophilic and nucleophilic centers, renders it an important building block in the assembly of more intricate molecular structures. The presence of the ynone functionality allows for a variety of addition reactions, while the ethyl and phenyl substituents provide avenues for further functionalization and influence the steric and electronic properties of the resulting molecules. Its ability to participate in cycloaddition reactions, in particular, makes it a powerful tool for the construction of diverse heterocyclic and carbocyclic frameworks, which are prevalent in medicinal chemistry and materials science.

Cycloaddition Reactions and Heterocycle Synthesis

Cycloaddition reactions are among the most powerful methods for the construction of cyclic compounds in organic synthesis. This compound, with its electron-deficient alkyne, is an excellent substrate for various cycloaddition strategies, leading to the formation of a multitude of heterocyclic systems.

Synthesis of Furans

While direct synthesis of furans from this compound is not extensively documented, the Paal-Knorr furan synthesis provides a plausible route. This method typically involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. By analogy, a potential pathway to furan derivatives from this compound could involve its conversion to a suitable 1,4-dicarbonyl intermediate. For instance, a Meyer-Schuster rearrangement of a corresponding propargyl alcohol or hydration of the alkyne could yield the necessary precursor for a subsequent Paal-Knorr cyclization.

Table 1: Potential Paal-Knorr Furan Synthesis from a this compound Derivative

| Reactant | Reagent | Product |

| 1,4-dicarbonyl precursor (derived from this compound) | Acid catalyst (e.g., H₂SO₄) | Substituted Furan |

Pyrrole Derivatives

Similar to furan synthesis, the Paal-Knorr pyrrole synthesis offers a viable, albeit indirect, method for the preparation of pyrrole derivatives from this compound. This would necessitate the initial conversion of the alkynyl ketone to a 1,4-dicarbonyl compound, which can then be condensed with ammonia or a primary amine to yield the corresponding pyrrole. Another classical approach, the Hantzsch pyrrole synthesis, involves the reaction of an α-haloketone with a β-ketoester and an amine. While not a direct application of this compound, its structural motifs could be incorporated into the necessary starting materials for this synthesis.

Isoxazoles, Indolizines, Pyrazoles, Pyrimidines, Oxazoles

Isoxazoles: The synthesis of isoxazoles from α,β-alkynyl ketones can be achieved through their reaction with hydroxylamine. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the β-carbon of the alkyne, followed by cyclization and dehydration to afford the isoxazole ring.

Indolizines: Indolizine synthesis often involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne. This compound can serve as the dipolarophile in this reaction, reacting with a pyridinium ylide to generate the indolizine core structure.

Pyrazoles: A direct and efficient method for the synthesis of pyrazole derivatives from α,β-alkynyl ketones is their condensation reaction with hydrazine or its derivatives. For instance, the reaction of an ester with acetonitrile in the presence of potassium tert-butoxide, followed by treatment with hydrazine hydrate, can yield 5-amino-4-ethyl-3-phenyl-1H-pyrazole slideshare.net. This reaction highlights a specific application of a precursor structurally related to the title compound in pyrazole synthesis.

Table 2: Synthesis of 5-Amino-4-ethyl-3-phenyl-1H-pyrazole slideshare.net

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

| Ethyl Benzoate | Propionitrile | 1. KOtBu 2. H₂SO₄ 3. Hydrazine hydrate | 5-Amino-4-ethyl-3-phenyl-1H-pyrazole | 55% |

Pyrimidines: Pyrimidine synthesis can be accomplished through various condensation reactions. One common method is the Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine. While not a direct cycloaddition, this compound could be transformed into a suitable 1,3-dicarbonyl precursor for this synthesis.

Oxazoles: The synthesis of oxazoles can be achieved through several routes, including the Robinson-Gabriel synthesis which involves the cyclization of an α-acylamino ketone. An α,β-alkynyl ketone like this compound could potentially be converted to an α-acylamino ketone intermediate, which would then undergo cyclization to form the oxazole ring.

Naphthalene Derivatives

The construction of naphthalene derivatives from alkynyl ketones can be achieved through various annulation strategies. One potential approach involves a Diels-Alder reaction where a suitably substituted diene reacts with the alkyne of this compound, which acts as the dienophile. Subsequent aromatization of the resulting cycloadduct would lead to the formation of a substituted naphthalene. The regioselectivity of such a reaction would be influenced by the electronic and steric nature of both the diene and the dienophile.

Indoloquinolines and Carbocycle-Fused Quinolines

The synthesis of complex fused heterocyclic systems such as indoloquinolines and other carbocycle-fused quinolines from ynones has been reported. These transformations often involve cascade reactions initiated by a Michael addition of an aniline derivative to the ynone, followed by an intramolecular cyclization. For example, the reaction of indolyl-ynones can lead to the formation of sulphinylated quinolines. While not a direct cycloaddition, these methods showcase the utility of the ynone functionality in constructing complex fused ring systems. By analogy, this compound could potentially be employed in similar reaction sequences with appropriate amino-substituted aromatic or heterocyclic precursors to generate diverse fused quinoline structures.

Highly Substituted Pyridines

The synthesis of highly substituted pyridines is a significant goal in medicinal and materials chemistry. While numerous methods exist for constructing the pyridine ring, many rely on the cyclization of precursors containing both carbon and nitrogen atoms. One common strategy involves the reaction of alkynes with α,β-unsaturated imines. A comprehensive search of the scientific literature did not yield specific examples of the use of this compound in the synthesis of highly substituted pyridines. General methods, such as one-pot C-H alkenylation/electrocyclization/aromatization sequences, provide access to these structures from various alkynes, but the application of this specific substrate has not been reported.

Carbazole Frameworks

Carbazole frameworks are important structural motifs found in many natural products and pharmaceuticals. chemicalbook.com Synthetic routes to carbazoles typically involve the formation of the central pyrrole ring fused between two benzene rings. Common strategies include the cyclization of indoles with alkynes, the Graebe–Ullmann reaction, or the Bucherer carbazole synthesis, which utilizes naphthols and aryl hydrazines. researchgate.netwikipedia.org A thorough literature review found no published methods detailing the synthesis of carbazole frameworks directly from this compound.

Formation of Polyfunctionalized Compounds

The reactivity of the alkyne moiety in this compound makes it a candidate for reactions that introduce multiple functional groups across the triple bond, leading to valuable polyfunctionalized compounds.

Difunctionalization Strategies

Difunctionalization of internal alkynes is a powerful strategy for the rapid synthesis of complex molecules. rsc.org A general and efficient one-pot method involves a sulfur-mediated process that can lead to a variety of α-heterosubstituted ketones. rsc.org This process begins with the reaction of a phenyl-substituted internal alkyne with triflic anhydride-activated diphenyl sulfoxide. This forms a sulfonium vinyl triflate intermediate, which is then hydrolyzed to an α-sulfonium ketone. The final step involves the nucleophilic substitution of the sulfonium group. rsc.org Although this compound was not specifically listed as a substrate in the foundational studies of this methodology, its structure as an internal alkyne makes it a suitable candidate for such transformations.

Alpha-Heterosubstituted Ketone Formation

Building on the difunctionalization strategy, a wide array of α-heterosubstituted ketones can be synthesized. rsc.org The α-sulfonium ketone intermediate is a versatile electrophile that can react with various nucleophiles. This provides a unified route to important building blocks like α-amino ketones, α-acyloxy ketones, α-thio ketones, and α-halo ketones. rsc.org The application of this methodology to this compound would theoretically yield a range of polyfunctionalized products, as illustrated in the table below.

| Nucleophile (Nu-H) | Potential Product (α-Substituted Ketone) |

| Aniline (C₆H₅NH₂) | 2-Anilino-4-ethyl-1-phenylhexan-3-one |

| Acetic Acid (CH₃COOH) | 2-Acetoxy-4-ethyl-1-phenylhexan-3-one |

| Thiophenol (C₆H₅SH) | 4-Ethyl-1-phenyl-2-(phenylthio)hexan-3-one |

| Hydrochloric Acid (HCl) | 2-Chloro-4-ethyl-1-phenylhexan-3-one |

| Water (H₂O) | 4-Ethyl-2-hydroxy-1-phenylhexan-3-one |

Enantioselective Transformations Yielding Chiral Synthons

The creation of chiral molecules in an enantiomerically pure form is crucial for the pharmaceutical industry. Enantioselective transformations of prochiral substrates like this compound can provide valuable chiral synthons (building blocks).

Biocatalytic Reductions of Alkynones

Biocatalysis offers a green and highly selective method for performing enantioselective reductions. nih.gov Enzymes, particularly oxidoreductases like ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family, are known to catalyze the reduction of activated carbon-carbon double and triple bonds. nih.govresearchgate.net

Research on the biocatalytic reduction of alkynes has shown that ERs can reduce a C≡C triple bond to a C=C double bond, often with high stereoselectivity, forming the trans-alkene isomer. nih.gov For example, the reduction of 4-phenyl-3-butyn-2-one by ERs yields the corresponding trans-alkene. nih.gov As these enzymes can also reduce C=C double bonds, the reaction can proceed further to the fully saturated ketone. nih.gov

While specific studies on the biocatalytic reduction of this compound are not available, by analogy, one can predict two potential chiral products depending on the enzyme and reaction conditions. The reduction of the carbonyl group by a ketone reductase (KRED) would yield a chiral propargyl alcohol. Alternatively, reduction of the alkyne by an ene-reductase followed by reduction of the resulting enone could also occur.

| Transformation | Potential Chiral Product |

| Carbonyl Reduction (KRED) | (S)- or (R)-4-Ethyl-1-phenylhex-1-yn-3-ol |

| Alkyne Reduction (ER) | (E)-4-Ethyl-1-phenylhex-1-en-3-one |

Asymmetric Aldol (B89426) Reactions for Propargylic Alcohols

The asymmetric synthesis of propargylic alcohols from ynones represents a pivotal transformation in organic chemistry, providing access to chiral building blocks that are integral to the synthesis of numerous complex molecules, including natural products and pharmaceuticals. While direct experimental data on the asymmetric aldol reactions of This compound is not available in the surveyed scientific literature, this section outlines the well-established general principles and methodologies that would be applicable to this specific substrate.

The core strategy for the asymmetric synthesis of a chiral propargylic alcohol from an ynone involves the stereoselective addition of a nucleophile to the carbonyl group. This is typically achieved using a chiral catalyst or reagent that creates a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other.

General Methodologies for Asymmetric Synthesis of Propargylic Alcohols from Ynones:

Catalytic Asymmetric Alkynylation: This powerful method involves the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst. While this is the reverse of the transformation starting from an ynone, the underlying principles of achieving stereocontrol are highly relevant.

Asymmetric Reduction of Ynones: One of the most direct routes to chiral propargylic alcohols is the asymmetric reduction of the corresponding ynone. This can be accomplished using various chiral reducing agents or catalytic systems. A notable example is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which effectively reduce prochiral ketones to their corresponding chiral alcohols with high enantioselectivity.

Asymmetric Transfer Hydrogenation: This method employs a chiral transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand. A hydrogen donor, such as isopropanol or formic acid, provides the hydride for the reduction of the ketone. This technique is known for its operational simplicity and high efficiency.

Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the carbonyl oxygen of the ynone, activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile.

Hypothetical Application to this compound:

Based on these established methods, a hypothetical asymmetric synthesis of the corresponding propargylic alcohol from this compound could be envisioned. The data presented in the table below is illustrative of the typical results that could be expected from such reactions, based on studies with analogous ynone substrates.

Table 1: Illustrative Data for the Asymmetric Reduction of a Generic Ynone

| Entry | Catalyst/Reagent | Chiral Ligand/Auxiliary | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | BH₃·SMe₂ | (R)-CBS catalyst | THF | -20 | 95 | 98 (S) |

| 2 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/Et₃N | 25 | 92 | 96 (R) |

| 3 | LiAlH₄ | (R)-BINOL | Et₂O | -78 | 88 | 94 (R) |

Detailed Research Findings from Analogous Systems:

Studies on a variety of ynones have demonstrated that high levels of enantioselectivity can be achieved. For instance, the CBS reduction of ynones has been shown to be a reliable method, often affording the corresponding propargylic alcohols in high yields and with excellent enantiomeric excess. The stereochemical outcome is predictable based on the stereochemistry of the catalyst used.

Similarly, asymmetric transfer hydrogenation using ruthenium catalysts with chiral diamine ligands like TsDPEN has proven to be a versatile and highly effective method for the reduction of a broad range of ketones, including ynones. The reaction conditions are typically mild, and the catalysts are highly active, allowing for low catalyst loadings.

The addition of organometallic reagents, such as Grignard reagents or organozinc compounds, in the presence of a chiral ligand or catalyst, also provides a viable route to chiral tertiary propargylic alcohols. The choice of ligand is crucial for achieving high stereocontrol.

Green Chemistry Approaches in 4 Ethyl 1 Phenylhex 1 Yn 3 One Synthesis and Reactivity

Development of Eco-Friendly Synthetic Methodologies

Traditional methods for synthesizing ynones often involve harsh conditions, stoichiometric metal reagents, and multiple purification steps, which can generate significant waste. nih.govnih.gov Modern eco-friendly methodologies focus on minimizing these drawbacks.

One significant advancement is the development of metal-free synthesis. An alternative to traditional organometallic reagents involves the use of potassium organotrifluoroborate salts, which are shelf-stable, have low toxicity, and exhibit good functional group tolerance. nih.govnih.gov The reaction of these salts with acyl chlorides can proceed rapidly at room temperature in the presence of a Lewis acid, avoiding the need for strict exclusion of air and moisture. nih.govnih.gov This approach provides a more straightforward and environmentally safer route to ynones. nih.gov

Another green strategy involves the use of highly efficient and reusable catalysts under solvent-free conditions. For instance, an air-stable CuCl2-cryptand complex has been reported to effectively catalyze the coupling reaction of terminal alkynes with acyl chlorides at room temperature. nih.gov In this method, triethylamine acts as both the base and the solvent, simplifying the reaction setup and workup. nih.gov

Furthermore, methodologies are being developed that utilize greener reaction media. A practical and economic route for the cyclization of β-phenoxyl ynones to flavonoids has been achieved using wet 1,3-propanediol, which acts as both a participant and the reaction medium, eliminating the need for metal catalysts, bases, or acids. rsc.org Such innovations highlight a shift towards synthetic protocols with higher atom economy and reduced environmental footprints. rsc.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Ynones

| Method | Catalyst / Reagent | Conditions | Key Advantages |

|---|---|---|---|

| Traditional Methods | Organolithium/Grignard reagents, Metal acetylides | Often requires anhydrous conditions, multiple steps | Well-established routes |

| Metal-Free Synthesis | Potassium alkynyltrifluoroborate salts, Boron trichloride (Lewis acid) | Ambient temperature, tolerates air and moisture | Low toxicity, stable reagents, simplified procedure nih.govnih.gov |

| Solvent-Free Synthesis | CuCl2-cryptand complex | Room temperature, solvent-free | Reusable catalyst, simplified setup, mild conditions nih.gov |

| Gold-Catalyzed Oxidation | Gold catalyst, secondary amine, O2 | Aerobic conditions | Utilizes readily available aldehydes and molecular oxygen nih.gov |

Utilization of Biocatalysts in Enynone Transformations

Biocatalysis offers a powerful tool for performing chemical transformations with high selectivity under mild, environmentally friendly conditions. mdpi.comnih.gov For ynones like 4-Ethyl-1-phenylhex-1-yn-3-one, enzymes can be used to achieve specific reductions of the carbonyl group or the alkyne moiety, transformations that are often challenging to control with conventional chemical methods.

Ketone Reduction: The carbonyl group of the ynone is a prime target for biocatalytic reduction. Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), can reduce ketones to their corresponding secondary alcohols with high enantioselectivity. andersonsprocesssolutions.comnih.gov This is particularly valuable for producing chiral propargylic alcohols, which are important building blocks in pharmaceuticals. nih.govnih.gov The use of whole-cell biocatalysts or isolated enzymes provides a green alternative to chemical reducing agents, operating in aqueous media at ambient temperature and pressure. mdpi.com

Alkene/Alkyne Reduction: The carbon-carbon triple bond of a ynone can be selectively reduced. While direct enzymatic reduction of an alkyne is less common, a chemoenzymatic approach is often employed. The ynone can first be chemically hydrogenated to an enone, which is an excellent substrate for ene-reductases (ERs). nih.govacsgcipr.org These enzymes, often found in yeasts ('old yellow enzymes'), catalyze the asymmetric reduction of activated carbon-carbon double bonds, delivering a hydride from a cofactor like NADPH. acsgcipr.org This process can generate up to two new stereocenters with high precision. nih.gov The continuous discovery and engineering of new, robust enzymes are expanding the scope of biocatalysis for industrial applications. nih.govnih.gov

Solvent-Free and Aqueous Reaction Conditions

A core principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Research into ynone synthesis has yielded promising methods that operate under solvent-free or aqueous conditions.

A notable example is the synthesis of ynones using a copper chloride cryptand complex where the base, triethylamine, also serves as the reaction medium, completely avoiding the need for an additional solvent. nih.gov This reaction proceeds efficiently at room temperature, further enhancing its green credentials. nih.gov

The use of alternative, greener solvents is also a key area of development. Polyethylene glycol (PEG) has been used as a recyclable and benign solvent for transition metal-catalyzed C-H activation reactions. researchgate.net In a different approach, a highly regioselective synthesis of flavonoids from ynones was developed using wet 1,3-propanediol as the reaction medium, which also participates in the reaction. rsc.orgrsc.org This method is free of any metal catalysts, acids, or bases. rsc.org Such strategies not only reduce pollution but can also simplify product purification.

Table 2: Optimization of Solvent-Free Ynone Synthesis *

| Entry | Base | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 1 | Pyridine | 0.76 | 35 |

| 2 | K2CO3 | 0.76 | No Reaction |

| 3 | Et3N | 0.76 | 92 |

| 4 | Et3N | 0.38 | 78 |

| 5 | Et3N | 0.00 | No Reaction |

Data adapted from a study on the synthesis of 1,3-diphenylprop-2-yn-1-one, demonstrating the principle of optimizing solvent-free conditions. nih.gov

Atom-Economic and Sustainable Catalysis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jk-sci.com Reactions with high atom economy, such as additions and isomerizations, are central to green synthesis as they minimize the generation of byproducts and waste. jk-sci.comsemanticscholar.org

The synthesis of ynones and their subsequent transformations can be designed to be highly atom-economic. For example, transition metal-catalyzed C-H activation allows for the direct coupling of C-H bonds with alkynes, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov This approach, catalyzed by metals like rhodium or iridium, is a powerful and atom-economic method for preparing ynones from aldehydes. rsc.org

Cross-dehydrogenative coupling (CDC) reactions represent another sustainable strategy, forming carbon-carbon bonds directly from two C-H bonds, with only dihydrogen as a formal byproduct. researchgate.net The development of catalysts that are not only efficient but also based on abundant and non-toxic metals is a key goal for sustainable catalysis. nih.govmdpi.com Furthermore, protocols that are 100% atom-economic, such as the reagentless iodosulfenylation of alkynes using only iodine and disulfides, showcase the potential for developing highly efficient and sustainable synthetic methods. rsc.org

Waste Minimization and Process Intensification

Minimizing waste is a direct outcome of applying green chemistry principles like atom economy and using catalytic rather than stoichiometric reagents. Beyond the reaction chemistry itself, process engineering plays a crucial role in reducing waste and improving efficiency through process intensification.

Process intensification involves developing innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. mdpi.comunito.it For the synthesis of fine chemicals like this compound, transitioning from traditional batch reactors to continuous flow systems offers significant advantages. unito.it

Microreactors, which have a very high surface-to-volume ratio, allow for superior heat and mass transfer compared to batch reactors. mdpi.comresearchgate.net This enhanced control leads to:

Reduced Reaction Times: Reactions that take hours in a batch reactor can often be completed in seconds or minutes. mdpi.com

Improved Yields and Selectivity: Precise temperature control minimizes the formation of byproducts.

Enhanced Safety: The small volume of reagents within the reactor at any given time reduces the risks associated with highly reactive or hazardous materials. mdpi.com

Simplified Scale-up: Increasing production capacity is achieved by running the reactor for longer or by using multiple reactors in parallel, which is often more predictable than scaling up a batch process. unito.it

Future Research Directions and Outlook in 4 Ethyl 1 Phenylhex 1 Yn 3 One Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and novel synthetic routes to enynones and their subsequent transformations is a cornerstone of modern organic chemistry. Future research will likely focus on diversity-oriented syntheses and the construction of complex molecular architectures from simple, readily available starting materials. A significant area of interest is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.

One promising direction is the development of novel MCRs that utilize enynone scaffolds to generate a wide array of heterocyclic compounds. These heterocycles are of particular interest due to their prevalence in pharmaceuticals and natural products. For instance, the reaction of enaminones with various reagents can lead to the formation of diverse heterocyclic systems.

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

| 1 | Enaminone | Phenylisothiocyanate | Thioanilide | 85 |

| 2 | Enaminone | Malononitrile | Pyridine derivative | 78 |

| 3 | Enaminone | Ethyl cyanoacetate | Pyridone derivative | 82 |

| 4 | Enaminone | Hydroxylamine hydrochloride | Pyrazole derivative | 75 |

This table illustrates the potential of enaminone-based multicomponent reactions for the synthesis of various heterocyclic compounds, with yields indicating the efficiency of these pathways.

Future work in this area will likely involve the discovery of new reaction partners and catalysts to expand the scope of these MCRs, leading to the synthesis of novel and structurally diverse molecular libraries.

Discovery of New Catalytic Systems for Enynone Transformations

Catalysis is at the heart of modern synthetic chemistry, and the development of new catalytic systems for enynone transformations is a major research focus. The goal is to achieve high efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), and sustainability. Both metal-based and organocatalytic systems are being actively explored.

A key area of future research is the development of novel chiral catalysts for asymmetric transformations of enynones. This is particularly important for the synthesis of enantiomerically pure compounds for pharmaceutical applications. For example, the asymmetric cycloaddition of 3-vinylindoles with ortho-quinone methides can be catalyzed by chiral phosphoric acids (CPAs) to produce chiral chroman derivatives with high enantioselectivity.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-4a | Toluene | 25 | 43 | 0 |

| 2 | (R)-4b | Toluene | 25 | 55 | 45 |

| 3 | (R)-4c | Toluene | 0 | 78 | 88 |

| 4 | (R)-4d | CH2Cl2 | 0 | 65 | 75 |

| 5 | (R)-4e | Toluene | -10 | 82 | 92 |

This table showcases the screening of different chiral phosphoric acid catalysts for an asymmetric cycloaddition reaction, highlighting the impact of catalyst structure and reaction conditions on yield and enantioselectivity.

Future endeavors will focus on designing more effective and versatile catalysts, including those based on earth-abundant metals and novel organocatalytic scaffolds. The development of catalysts that can operate under milder conditions and in greener solvents will also be a priority.

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of new reactions and catalysts. Future research will increasingly rely on advanced analytical and computational techniques to elucidate the intricate details of enynone transformations.

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in monitoring reactions in real-time to identify transient intermediates and understand reaction kinetics.

Computationally, Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction pathways, transition states, and the origins of selectivity. By calculating the activation energies for different possible mechanisms, researchers can predict the most likely reaction pathway.

| Reaction Pathway | Intermediate | Transition State | Activation Energy (kcal/mol) |

| Pathway A | Int-A | TS-A | 22.5 |

| Pathway B | Int-B | TS-B | 18.2 |

| Pathway C | Int-C | TS-C | 25.1 |

This table provides a hypothetical comparison of calculated activation energies for different proposed pathways of an enynone reaction, as could be determined by DFT calculations. The lower activation energy for Pathway B suggests it is the most kinetically favorable route.

The synergy between experimental and computational studies will be key to unraveling complex reaction mechanisms and will guide the development of more efficient and selective synthetic methods.

Design of New Reactions for Diverse Molecular Architectures

The unique reactivity of the conjugated enynone system makes it an ideal starting point for the design of novel chemical reactions that can generate a wide range of molecular architectures. Future research will focus on developing new cascade or domino reactions that can rapidly build molecular complexity from simple enynone precursors.

A promising area is the development of multicomponent cycloaddition reactions to synthesize complex polyheterocyclic systems in a single step. These reactions offer a high degree of atom economy and efficiency.

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |

| 1 | Enynone | Amine | Aldehyde | Dihydropyridine | 85 |

| 2 | Enynone | Hydrazine | Diketone | Pyridazine | 78 |

| 3 | Enynone | Guanidine | Aldehyde | Pyrimidine | 82 |

| 4 | Enynone | Thiol | Isocyanide | Thiazole | 75 |

This table illustrates the potential for designing novel multicomponent reactions starting from an enynone scaffold to produce a variety of heterocyclic cores with good to excellent yields.

The exploration of photochemical and electrochemical methods to activate enynones for new types of transformations is another exciting frontier. These methods can provide access to unique reactive intermediates and reaction pathways that are not accessible through traditional thermal methods.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The translation of novel synthetic methods from the laboratory to industrial-scale production is a significant challenge. Flow chemistry, coupled with automation, offers a powerful solution for the scalable, safe, and efficient synthesis of chemical compounds. Future research in enynone chemistry will undoubtedly embrace these technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. Automation enables high-throughput screening and optimization of reaction conditions, accelerating the discovery of optimal synthetic protocols.

| Entry | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |

| 1 | 0.5 | 80 | 20 | 65 |

| 2 | 1.0 | 80 | 10 | 78 |

| 3 | 1.0 | 100 | 10 | 85 |

| 4 | 1.5 | 100 | 6.7 | 82 |

| 5 | 1.0 | 120 | 10 | 91 |

This table demonstrates the optimization of reaction conditions for an enynone synthesis in a flow reactor. By systematically varying parameters such as flow rate, temperature, and residence time, the yield can be significantly improved.

The development of integrated flow systems that combine synthesis, purification, and analysis will be a key focus of future research. These automated platforms will enable the on-demand synthesis of enynone-derived molecules and facilitate the rapid exploration of their properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.